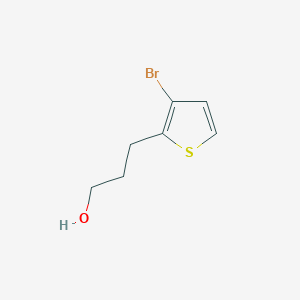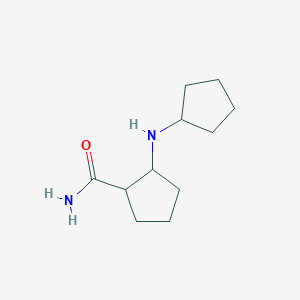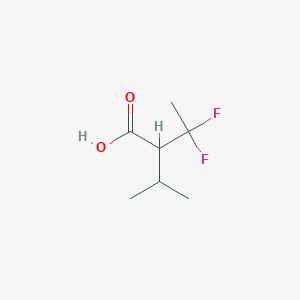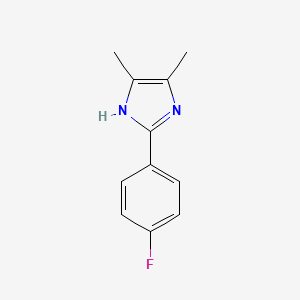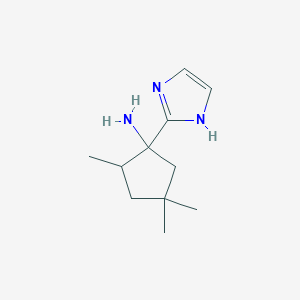
3-Amino-4-methyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methyloxan-4-ol is an organic compound with the molecular formula C5H11NO2 It is a derivative of oxane, featuring an amino group at the third position and a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyloxan-4-ol can be achieved through several methods. One common approach involves the reduction of 3-nitro-4-methyloxan-4-ol using a suitable reducing agent such as hydrazine hydrate. The reaction is typically carried out in a solvent like methanol at elevated temperatures (40-80°C) to ensure complete reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitro-4-methyloxan-4-ol. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature. The resulting product is then purified through distillation and recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-methyloxan-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Nitrating agents such as nitric acid or nitrous acid are commonly used.
Reduction: Reducing agents like hydrazine hydrate or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroso, nitro, azo, and azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-4-methyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methylfurazan: Similar in structure but contains a furazan ring instead of an oxane ring.
3-Amino-4-methoxybenzamide: Contains a benzamide group instead of an oxane ring.
Uniqueness
3-Amino-4-methyloxan-4-ol is unique due to its specific combination of functional groups (amino and hydroxyl) on an oxane ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-amino-4-methyloxan-4-ol |
InChI |
InChI=1S/C6H13NO2/c1-6(8)2-3-9-4-5(6)7/h5,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
XFPPUEHVIFYDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


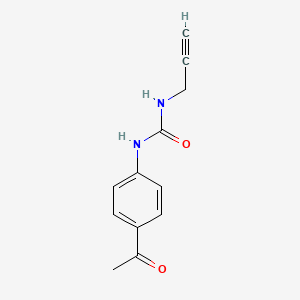
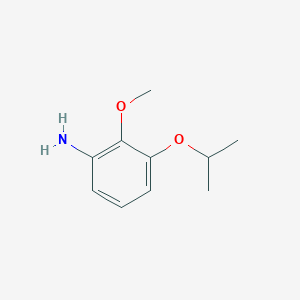
![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)

![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)
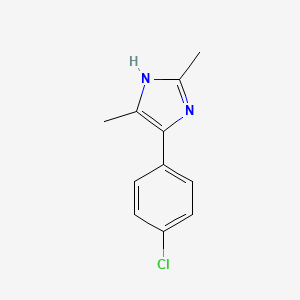
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13227738.png)

